molecular formula C10H8BrNO2S B11107118 5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11107118
M. Wt: 286.15 g/mol
InChI Key: RCWUNZGKAFYEGC-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a thiazolidine-2,4-dione ring. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of bromine to yield the desired thiazolidinedione compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinediones.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It has been investigated for its antimicrobial and antifungal properties.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes.

    Troglitazone: An early thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

5-Bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromine atom and the methylphenyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity towards certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

5-bromo-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H8BrNO2S/c1-6-2-4-7(5-3-6)12-9(13)8(11)15-10(12)14/h2-5,8H,1H3

InChI Key

RCWUNZGKAFYEGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)Br

Origin of Product

United States

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